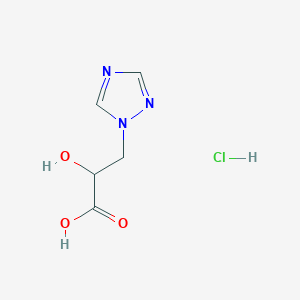

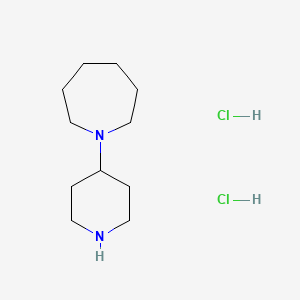

![molecular formula C6H11F3N2O B2764087 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol CAS No. 2167901-21-3](/img/structure/B2764087.png)

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of potent inhibitors for influenza neuraminidase (NA), a critical enzyme for the influenza virus's replication and spread. Researchers developed a series of compounds, leading to the identification of a highly potent NA inhibitor. This compound demonstrated significant inhibitory action against NA, underpinned by its interaction with specific sites on the enzyme, as revealed through X-ray crystallographic analysis. Such inhibitors are crucial for developing effective antiviral drugs against influenza (Wang et al., 2001).

Maillard Reaction Products

Another research focus is on the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, leading to the formation of melanoidins, which contribute to color and flavor. Studies on the Maillard reaction involving 2-deoxypentoses have identified specific N-substituted pyrrole derivatives as significant products, indicating their potential role in understanding food chemistry and the effects of cooking and aging on food properties (Tressl et al., 1998).

Synthesis of Functionalized Pyridines

Research into the synthesis of poly-substituted pyridines showcases the versatility of pyrrolidine derivatives in organic synthesis. A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, leveraging the anionically activated fluoroalkyl group's C-F bond breaking. This approach yielded high yields under metal-free conditions, illustrating a valuable addition to the toolkit for constructing pyridine derivatives with significant relevance in pharmaceutical chemistry (Chen et al., 2010).

Organocatalysis with Hydroxyproline Derivatives

The application of 4-hydroxyproline-derived amino acids as organocatalysts for various asymmetric reactions highlights the role of pyrrolidine derivatives in facilitating chemical transformations. These catalysts have been employed in aldol reactions, Michael additions, and other key organic reactions, contributing to the development of asymmetric synthesis methods that are foundational for producing chiral compounds used in drugs and agrochemicals (Zlotin, 2015).

作用機序

Target of Action

It is known that similar compounds target theOxysterols receptor LXR-beta . This receptor plays a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

It can be inferred that the compound might interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in the downstream signaling pathways .

Biochemical Pathways

Given the potential target of this compound, it might influence pathways related to cholesterol, fatty acid, and glucose metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given the potential target of this compound, it might influence the regulation of cholesterol, fatty acid, and glucose homeostasis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

特性

IUPAC Name |

4-(2,2,2-trifluoroethylamino)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c7-6(8,9)3-11-4-1-10-2-5(4)12/h4-5,10-12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHROHWNDCQNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)

![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)

![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)